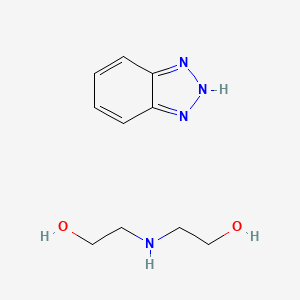

Benzotriazole, diethanolamine salt

CAS No.: 64601-09-8

Cat. No.: VC17600711

Molecular Formula: C10H16N4O2

Molecular Weight: 224.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64601-09-8 |

|---|---|

| Molecular Formula | C10H16N4O2 |

| Molecular Weight | 224.26 g/mol |

| IUPAC Name | 2H-benzotriazole;2-(2-hydroxyethylamino)ethanol |

| Standard InChI | InChI=1S/C6H5N3.C4H11NO2/c1-2-4-6-5(3-1)7-9-8-6;6-3-1-5-2-4-7/h1-4H,(H,7,8,9);5-7H,1-4H2 |

| Standard InChI Key | ICMXLULYJOYALF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=NNN=C2C=C1.C(CO)NCCO |

Introduction

Chemical Identity and Synthesis

Structural Characteristics

Benzotriazole, diethanolamine salt (C₇H₅N₃·C₄H₁₁NO₂) is an ionic complex formed through the proton transfer from benzotriazole to diethanolamine. Benzotriazole itself exists predominantly in the 1H-tautomeric form (99.9% at room temperature) , featuring a fused benzene and triazole ring system. The diethanolamine moiety contributes two ethanol groups and a tertiary ammonium center, which facilitates hydrogen bonding and solubility in aqueous systems.

Synthetic Pathways

The synthesis of benzotriazole, diethanolamine salt typically involves a straightforward acid-base reaction:

-

Benzotriazole Synthesis: Benzotriazole is commonly prepared via the cyclization of o-phenylenediamine with sodium nitrite in acetic acid . This method yields high-purity product through spontaneous cyclization of the intermediate diazonium salt .

-

Salt Formation: Reacting equimolar amounts of benzotriazole and diethanolamine in a polar solvent (e.g., ethanol or water) under reflux conditions produces the salt. The reaction proceeds via deprotonation of benzotriazole’s NH group (pKa ~8.2) , followed by electrostatic interaction with the diethanolammonium cation.

Physical and Chemical Properties

Solubility and Stability

The diethanolamine salt significantly enhances benzotriazole’s solubility in water and glycol-based solvents, a critical attribute for antifreeze and coolant applications . While pure benzotriazole exhibits limited water solubility (~2 g/L at 25°C) , its salt form achieves complete miscibility in aqueous systems. Thermal stability remains comparable to benzotriazole, with decomposition temperatures exceeding 200°C .

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: Key absorption bands include N-H stretches at ~3400 cm⁻¹ (benzotriazole) and O-H stretches at ~3200 cm⁻¹ (diethanolamine) .

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectra show distinct peaks for the aromatic protons of benzotriazole (δ 7.2–8.1 ppm) and the methylene groups of diethanolamine (δ 3.5–3.7 ppm) .

Table 1: Comparative Properties of Benzotriazole and Its Diethanolamine Salt

| Property | Benzotriazole | Diethanolamine Salt |

|---|---|---|

| Molecular Formula | C₆H₅N₃ | C₇H₅N₃·C₄H₁₁NO₂ |

| Solubility in Water | 2 g/L | >500 g/L |

| Melting Point | 98–100°C | 120–122°C (decomposes) |

| pKa | 8.2 | N/A (salt form) |

Industrial Applications

Corrosion Inhibition

Benzotriazole derivatives are widely recognized for their ability to form protective films on copper surfaces, preventing oxidative degradation . The diethanolamine salt’s improved solubility makes it particularly effective in closed-loop cooling systems, where it chelates metal ions and suppresses galvanic corrosion. Studies on analogous compounds demonstrate corrosion inhibition efficiencies exceeding 90% at concentrations as low as 0.1 mM .

Antifreeze and Coolant Additives

In ethylene glycol-based antifreeze formulations, the salt acts as a multifunctional additive, combining corrosion inhibition with pH buffering due to diethanolamine’s basicity. This dual functionality reduces the need for additional stabilizers, optimizing formulation costs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume